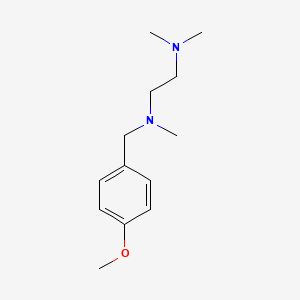
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methoxybenzyl)-N,N',N'-trimethyl-1,2-ethanediamine, also known as Methyl-Proamine (MPA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
MPA has been found to have potential applications in various scientific research fields, including cancer research, neuroscience, and virology. In cancer research, MPA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In neuroscience, MPA has been found to enhance the release of neurotransmitters and improve cognitive function. In virology, MPA has been shown to inhibit the replication of certain viruses, including the human immunodeficiency virus (HIV).
Mécanisme D'action
The mechanism of action of MPA is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in various cellular processes. In cancer cells, MPA has been shown to inhibit the activity of cyclin-dependent kinases (CDKs) and induce the expression of p21, a protein that regulates cell cycle progression. In neurons, MPA has been found to increase the release of acetylcholine and dopamine, two neurotransmitters that play important roles in cognitive function and reward processing.
Biochemical and Physiological Effects
MPA has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, MPA has been found to induce cell cycle arrest and apoptosis, leading to a decrease in cell proliferation. In neurons, MPA has been shown to enhance neurotransmitter release and improve cognitive function. In virology, MPA has been found to inhibit viral replication, leading to a decrease in viral load.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using MPA in lab experiments include its high purity, good stability, and potential applications in various research fields. However, MPA also has some limitations, including its high cost and potential toxicity at high concentrations. Therefore, careful optimization of the concentration and duration of MPA treatment is necessary to ensure accurate and reproducible results.
Orientations Futures
For research on MPA include further elucidation of its mechanism of action and exploration of its potential applications in other research fields.
Méthodes De Synthèse
The synthesis of MPA involves the reaction of 4-methoxybenzaldehyde with N,N-dimethyl-1,2-ethanediamine in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain MPA. This synthesis method has been optimized to obtain high yields of MPA with good purity.
Propriétés
IUPAC Name |
N'-[(4-methoxyphenyl)methyl]-N,N,N'-trimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-14(2)9-10-15(3)11-12-5-7-13(16-4)8-6-12/h5-8H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COLLSVTVGJFFCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5724561.png)
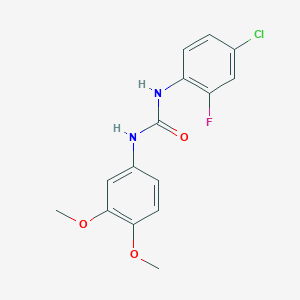
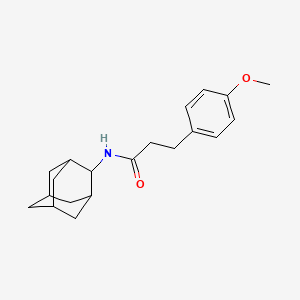
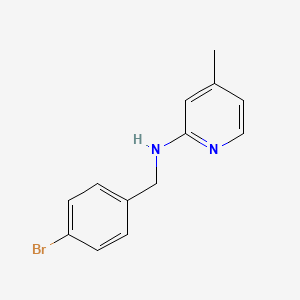
![2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
![ethyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5724584.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)
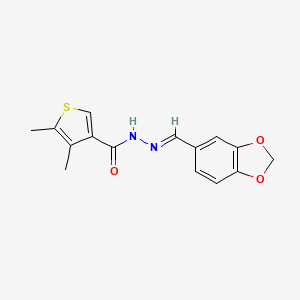


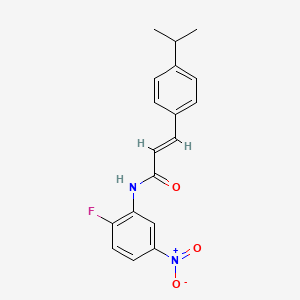
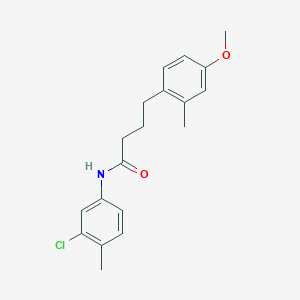
![2-[(3-isobutyryl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B5724652.png)
![N-[2-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5724653.png)